

An In-depth Technical Guide to 3-amino-N-(4-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-amino-N-(4-methoxyphenyl)benzamide
Cat. No.:	B040881

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of **3-amino-N-(4-methoxyphenyl)benzamide** (CAS No. 115175-19-4). Due to the limited availability of in-depth experimental data in publicly accessible literature, this document consolidates available information from chemical suppliers and computational predictions. It is important to note the distinction between this compound and its isomer, 3-amino-4-methoxybenzanilide (CAS No. 120-35-4), as the latter is more extensively documented. This guide focuses exclusively on **3-amino-N-(4-methoxyphenyl)benzamide**, presenting its chemical identity, physicochemical properties, and a generalized synthesis protocol. At present, there is no specific information available regarding its biological activity or associated signaling pathways in the public domain.

Chemical Identity and Structure

3-amino-N-(4-methoxyphenyl)benzamide is an aromatic amide with the chemical formula C₁₄H₁₄N₂O₂. Its structure features a benzamide core with an amino group at the meta-position of the benzoyl ring and a 4-methoxyphenyl group attached to the amide nitrogen.

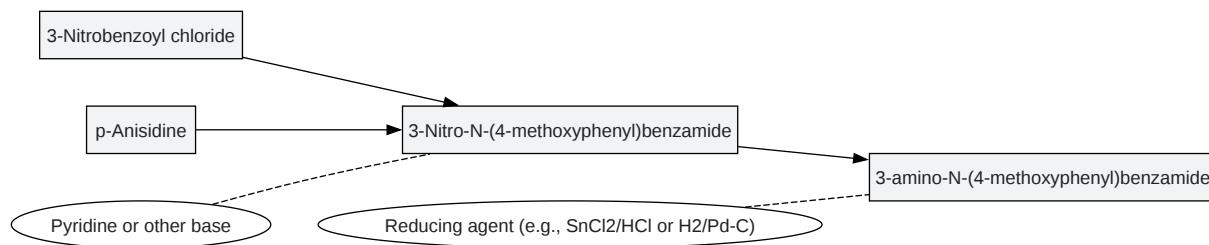
Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	3-amino-N-(4-methoxyphenyl)benzamide
CAS Number	115175-19-4
Molecular Formula	C ₁₄ H ₁₄ N ₂ O ₂
Molecular Weight	242.28 g/mol
Canonical SMILES	COc1=CC=C(NC(=O)C2=CC=CC(N)=C2)C=C1
InChI Key	LWJRUDWWISWNHG-UHFFFAOYSA-N

Physicochemical Properties

The experimental data for the physicochemical properties of **3-amino-N-(4-methoxyphenyl)benzamide** is not readily available in peer-reviewed literature. The data presented below is a compilation of information from chemical suppliers and computational predictions.

Table 2: Physicochemical Properties


Property	Value	Source
Physical State	Solid[1]	Fluorochem
Purity	≥95.0%	Fluorochem
Boiling Point	362.8°C at 760 mmHg (Predicted)[2]	Alfa Chemistry
Flash Point	173.2°C (Predicted)[2]	Alfa Chemistry
Density	1.245 g/cm ³ (Predicted)[2]	Alfa Chemistry
Melting Point	Not available	
Solubility	Not available	

Synthesis

A specific, detailed experimental protocol for the synthesis of **3-amino-N-(4-methoxyphenyl)benzamide** is not published in readily accessible scientific literature. However, a general and plausible synthetic route can be proposed based on standard organic chemistry principles for amide bond formation. The synthesis would likely involve a two-step process: the coupling of a protected 3-aminobenzoic acid derivative with p-anisidine, followed by deprotection. A more direct route involves the reduction of a nitro-precursor.

Proposed Synthetic Pathway

A common method for synthesizing benzamides is the acylation of an aniline with a benzoyl chloride. In this case, the synthesis would likely proceed via the reaction of 3-nitrobenzoyl chloride with p-anisidine, followed by the reduction of the nitro group to an amino group.

[Click to download full resolution via product page](#)

Figure 1: Proposed synthesis of **3-amino-N-(4-methoxyphenyl)benzamide**.

General Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-Nitro-N-(4-methoxyphenyl)benzamide

- In a round-bottom flask, dissolve p-anisidine in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
- Add a base, such as pyridine or triethylamine, to the solution to act as an acid scavenger.

- Cool the mixture in an ice bath.
- Slowly add a solution of 3-nitrobenzoyl chloride in the same solvent to the cooled mixture with stirring.
- Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent.
- Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess base, and then with brine.
- Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to yield 3-nitro-N-(4-methoxyphenyl)benzamide.

Step 2: Synthesis of **3-amino-N-(4-methoxyphenyl)benzamide**

- Dissolve the 3-nitro-N-(4-methoxyphenyl)benzamide from the previous step in a suitable solvent (e.g., ethanol or ethyl acetate).
- Add a reducing agent. Common methods include:
 - Catalytic Hydrogenation: Add a palladium on carbon (Pd/C) catalyst and place the reaction mixture under a hydrogen atmosphere.
 - Metal-Acid Reduction: Add a metal such as tin (II) chloride (SnCl_2) in the presence of a strong acid like hydrochloric acid (HCl).
- Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).
- If using catalytic hydrogenation, filter off the catalyst. If using a metal-acid reduction, neutralize the reaction mixture with a base (e.g., saturated NaHCO_3 solution) and extract the

product.

- Wash the organic layer with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
- Purify the final product, **3-amino-N-(4-methoxyphenyl)benzamide**, by recrystallization or column chromatography.

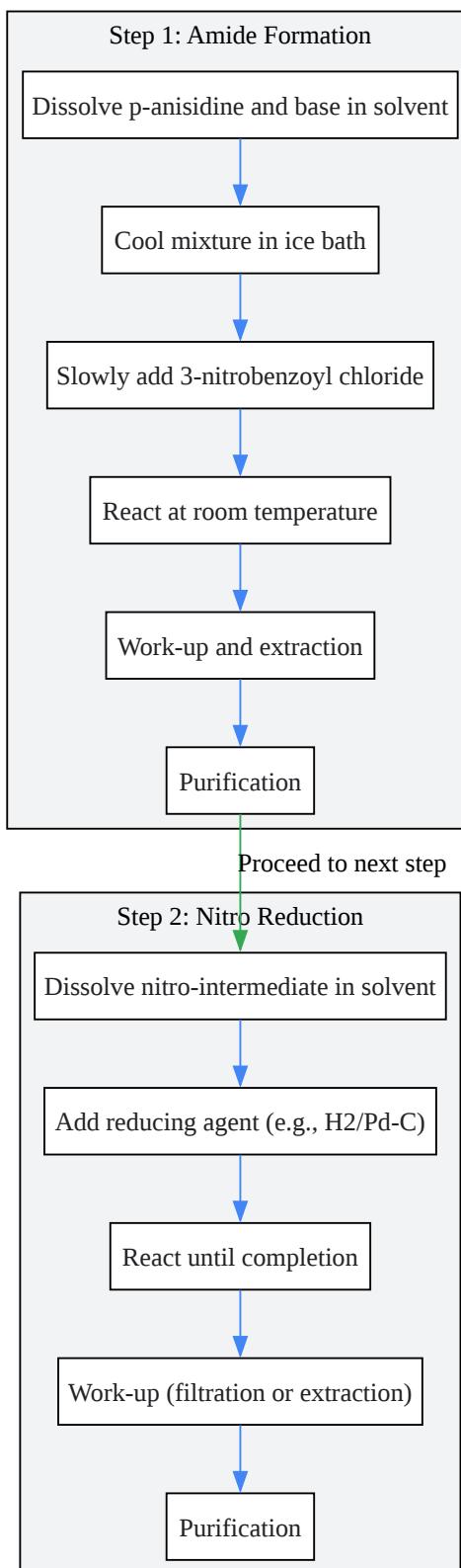

[Click to download full resolution via product page](#)

Figure 2: General experimental workflow for the synthesis.

Spectral Data

No experimentally determined spectral data (NMR, IR, Mass Spectrometry) for **3-amino-N-(4-methoxyphenyl)benzamide** (CAS 115175-19-4) is currently available in public databases or scientific literature. Researchers interested in this compound would need to perform these characterizations.

Biological Activity and Signaling Pathways

As of the date of this document, there is no published information regarding the biological activity, mechanism of action, or any associated signaling pathways for **3-amino-N-(4-methoxyphenyl)benzamide**. Structure-activity relationship (SAR) studies of related benzamide compounds suggest a wide range of potential biological activities, but specific testing is required to determine the profile of this particular molecule.

Conclusion

3-amino-N-(4-methoxyphenyl)benzamide is a chemical compound with limited available data. This guide has provided the known and predicted basic properties and a plausible synthetic route. Further experimental investigation is necessary to fully characterize its physicochemical properties, confirm its spectral data, and explore its potential biological activities. Researchers working with this compound should be careful to distinguish it from its more well-documented isomer, 3-amino-4-methoxybenzanilide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 3-Amino-4-methoxybenzamide(17481-27-5) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-amino-N-(4-methoxyphenyl)benzamide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b040881#3-amino-n-4-methoxyphenyl-benzamide-basic-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com